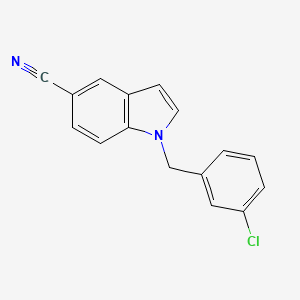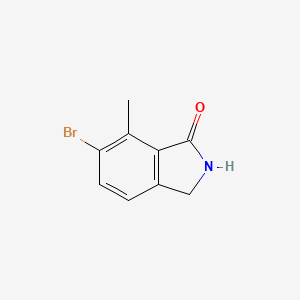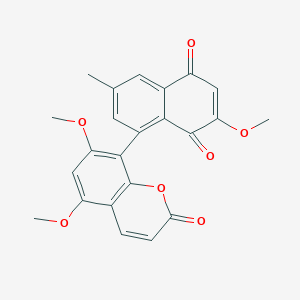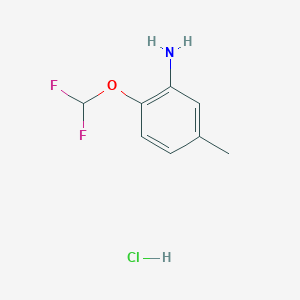![molecular formula C10H13N3OS B3034252 [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea CAS No. 150059-53-3](/img/structure/B3034252.png)
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives has been a subject of interest due to their potential biological activities. In the first paper, a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and its structure was confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrophotometry . The synthesis involved the use of thiourea as a key reagent, which is a common precursor in the synthesis of thiourea derivatives. Similarly, the second paper describes the synthesis of two isomeric N-(methoxycarbonylthienylmethyl)thioureas through a sequence of reactions starting from methylthiophenecarboxylic esters and involving radical bromination, substitution, deprotection, and addition of ammonia . These methods demonstrate the versatility of thiourea in synthesizing various derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In the first paper, computational quantum chemical studies were performed using Density Functional Theory (DFT) with B3LYP exchange-correlation functional and 6-311++G(d, p) basis sets. The compound adopted a syn-anti-configuration around the sulfur atom and possessed a stabilization relative energy of -740715 kcal/mol . The third paper provides a detailed crystal structure analysis of a related compound, (E)-2-(1-(2-Hydroxy-4-methoxyphenyl)ethylideneamino)-3-(4-hydroxyphenyl)methyl propionate, determined by X-ray single-crystal diffraction, which belongs to the monoclinic system . These analyses are essential for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.
Chemical Reactions Analysis
The interaction of thiourea derivatives with biological molecules can provide insights into their mechanism of action. The first paper reports the docking of the synthesized compound with B-DNA, where the nitrogen atom of the thiourea moiety binds with the cytosine of the DNA strand, suggesting a potential interaction with genetic material . The second paper evaluates the interaction of the synthesized thiourea derivatives with inducible and neuronal nitric oxide synthase, showing that these compounds stimulated the activity of inducible Nitric Oxide Synthase (iNOS) . These studies highlight the reactivity of thiourea derivatives with biological targets, which is important for their potential use as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as chemical potential, hardness, ionization, and electron affinity, are important for predicting its reactivity and stability. The first paper provides these properties for the synthesized compound, with a chemical potential of -3.37 eV and a chemical hardness of -2.33 eV . The crystallographic analysis in the third paper provides additional physical properties such as the density and melting point, which are important for the practical handling and formulation of these compounds . These properties are essential for the design and development of new drugs based on thiourea derivatives.
Safety and Hazards
The safety information available indicates that [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
Thiosemicarbazones, a class of compounds to which sri-224 belongs, have been shown to interact with cellular iron (and copper) homeostasis .
Mode of Action
Thiosemicarbazones, including SRI-224, are known for their strong metal-chelating properties . They interfere with the cellular iron (and copper) homeostasis, which is assumed to play an important role in their biological activity .
Biochemical Pathways
Thiosemicarbazones are known to influence diverse biological pathways in a complex and multi-faceted mode of action .
Result of Action
Thiosemicarbazones have been reported to possess significant antineoplastic activity .
Propriétés
IUPAC Name |
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H3,11,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKIPVPEBSPLT-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination chemistry of p-Methoxyacetophenone thiosemicarbazone with metal ions?
A2: p-Methoxyacetophenone thiosemicarbazone acts as a tridentate ligand, coordinating with metal ions like Cu(II), Fe(II), Zn(II), Sn(II), and Pb(II) through the imine nitrogen and sulfur atoms. [, , ] The resulting complexes have been characterized using various techniques including elemental analysis, infrared spectroscopy (IR), UV-Vis spectroscopy, and molar conductivity measurements. [, , ]
Q2: Are there any studies on the biological activity of metal complexes containing p-Methoxyacetophenone thiosemicarbazone?
A3: Yes, research suggests that copper(II) complexes of p-Methoxyacetophenone thiosemicarbazone exhibit potential anticancer activity. [] These complexes demonstrated cytotoxic activity against the human breast cancer cell line MCF-7 in vitro. [] Further studies are needed to explore their in vivo efficacy and safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)




![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)